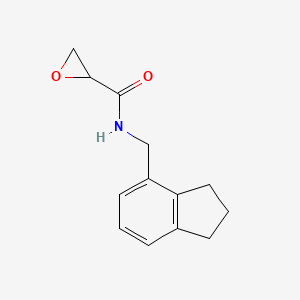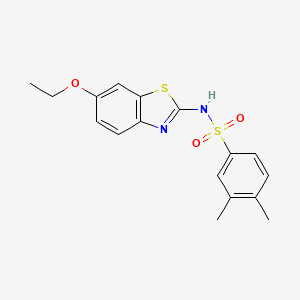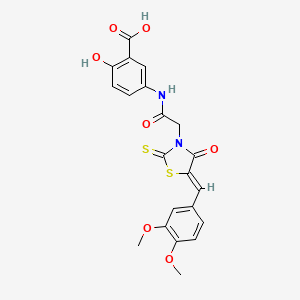![molecular formula C28H29N5O5 B2532968 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-85-4](/img/no-structure.png)
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C28H29N5O5 and its molecular weight is 515.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hybrid Anticonvulsant Agents
A study focused on synthesizing hybrid molecules that combine chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. This approach led to the creation of compounds with broad spectra of activity across various preclinical seizure models. Notably, one molecule demonstrated high protection without impairing motor coordination, highlighting a significant safety profile compared to existing AEDs (Kamiński et al., 2015).
Antihypertensive Activity
Another research avenue explored the synthesis and testing of derivatives for their potential to reduce blood pressure in spontaneously hypertensive rats. Certain compounds exhibited effective antihypertensive activity at low oral doses, with some also demonstrating alpha-adrenoceptor blocking effects. This study opens the door to new therapeutic options for hypertension management (Sekiya et al., 1983).
Cyclization Reactions
Investigations into cyclization of cyanamides with various substrates led to the synthesis of diverse quinazolinone derivatives. These reactions provide a versatile method for creating compounds with potential biological activity, showcasing the adaptability of quinazolinone chemistry in synthesizing novel therapeutic agents (Shikhaliev et al., 2008).
Antibacterial and Antitumor Activity
Studies on quinazolinone derivatives have also revealed their potential in fighting bacterial infections and cancer. Synthesis of enantiomers of temafloxacin hydrochloride showed promising antibacterial activities, with minor differences in in vivo activities but similar pharmacological profiles. This suggests the versatility of quinazolinone structures in developing broad-spectrum antimicrobial agents (Chu et al., 1991). Moreover, novel series of benzyl-substituted quinazolinones exhibited broad-spectrum antitumor activity, highlighting their potential as therapeutic agents against various cancer cell lines (Al-Suwaidan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid. This intermediate is then cyclized with ethyl acetoacetate to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione. The final compound is obtained by reacting this intermediate with 2-furylmethylamine and propanoyl chloride.", "Starting Materials": [ "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "2-aminobenzoic acid", "ethyl acetoacetate", "2-furylmethylamine", "propanoyl chloride" ], "Reaction": [ "Condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid in the presence of a coupling agent such as EDC or DCC to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid.", "Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione.", "Reaction of the intermediate with 2-furylmethylamine in the presence of a base such as potassium carbonate to form the final intermediate.", "Acylation of the final intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the final compound." ] } | |
Número CAS |
899909-85-4 |
Fórmula molecular |
C28H29N5O5 |
Peso molecular |
515.57 |
Nombre IUPAC |
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H29N5O5/c34-25(29-19-22-9-6-18-38-22)12-13-32-27(36)23-10-4-5-11-24(23)33(28(32)37)20-26(35)31-16-14-30(15-17-31)21-7-2-1-3-8-21/h1-11,18H,12-17,19-20H2,(H,29,34) |
Clave InChI |
FQEQFUDJBMEQEX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC(=O)NCC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)





